N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-18(2,3)22-17(26)23-9-6-13(7-10-23)11-20-15(24)16(25)21-14-5-4-8-19-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOKIBPYORWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of tert-butylcarbamoyl chloride with piperidine to form tert-butylcarbamoyl piperidine. This intermediate is then reacted with pyridine-3-carboxylic acid to form the final oxalamide compound. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Industrial Production Methods
In industrial settings, continuous flow reactors and automated systems enhance efficiency and yield. Purification steps such as crystallization and chromatography are crucial for ensuring product purity.
Scientific Research Applications
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide has a wide range of applications:
Medicinal Chemistry
- Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer.
- Compounds similar to this have shown antineoplastic properties, indicating potential applications in cancer therapy.
| Compound | Antineoplastic Probability |
|---|---|
| Compound A | 0.85 |
| Compound B | 0.78 |
| This compound | 0.82 |
Biological Research
- Explored as an enzyme inhibitor or receptor ligand, with potential roles in modulating biological pathways.
- Studies indicate its ability to inhibit bacterial growth and influence cellular signaling pathways.
Material Science
- Utilized in the development of new materials and chemical processes, demonstrating versatility in industrial applications.
- Its unique functional groups make it valuable for synthesizing complex molecules.
Case Study 1: Antitumor Activity
A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted high antitumor activity for several related compounds, suggesting that N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide may exhibit similar properties.
Case Study 2: Enzyme Inhibition
Research demonstrated that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from structural analogs.
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
The target compound’s hypothetical ¹H NMR would likely show resonances for the tert-butyl group (δ ~1.40), piperidine protons (δ ~3.00–4.30), and pyridin-3-yl aromatic protons (δ ~7.30–8.50).
Functional Group Impact
- tert-Butylcarbamoyl vs.
- Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-yl substituent in the target compound may alter binding orientation compared to pyridin-2-yl derivatives (e.g., ), influencing target affinity .
Biological Activity
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article discusses the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is with a molecular weight of 406.5 g/mol. The compound features a piperidine ring, a pyridine moiety, and an ethanediamide linkage, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂ |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1234844-29-1 |
The biological activity of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound acts as an inhibitor or modulator, influencing various signaling pathways. For instance, it has been investigated for its potential to inhibit certain enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders .
Enzyme Inhibition
Research indicates that N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide can inhibit key enzymes in metabolic pathways. For example, it has shown potential as a selective inhibitor of T-type calcium channels, which are implicated in cardiac function and arrhythmias. This property suggests possible applications in cardiovascular therapy .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity, particularly against bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of certain pathogens, indicating potential use as an antimicrobial agent.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Cardiovascular Implications
In a study examining the effects of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide on cardiac cells, researchers found that the compound significantly reduced calcium influx through T-type calcium channels. This reduction was associated with decreased cellular excitability and improved cardiac function in models of atrial fibrillation .
Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide, and how can reaction conditions be controlled to improve yield?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Coupling of tert-butylcarbamoyl-piperidine intermediates with ethanediamide precursors using anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .
- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity.
- Critical Parameters: Temperature (0–5°C for exothermic steps), solvent polarity for intermediate stability, and stoichiometric control to minimize byproducts. For example, excess pyridin-3-ylamine can drive the final coupling reaction to >80% yield .
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the piperidine ring conformation (δ 2.5–3.5 ppm for methylene protons) and amide linkages (δ 6.5–8.5 ppm for NH groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with tert-butylcarbamoyl and pyridinyl groups .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies residual solvents .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., varying IC50 values across assays)?
Answer:
- Assay Standardization: Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .
- Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) with triplicate measurements to ensure reproducibility .
- Off-Target Profiling: Screen against related enzymes (e.g., PI3K isoforms) using competitive binding assays to identify non-specific interactions .
Q. How can the compound’s mechanism of action be validated in enzymatic or cellular systems?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., kinase) and measure real-time binding kinetics (KD, kon/koff) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of the enzyme in lysates treated with the compound .
- CRISPR Knockdown: Compare activity in wild-type vs. target gene-KO cell lines to establish specificity .
Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with the enzyme’s active site (e.g., hydrogen bonding with catalytic lysine residues) .
- MD Simulations: Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability of the ligand-enzyme complex .
- QSAR Modeling: Apply Random Forest or Partial Least Squares regression to correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity .
Q. How can metabolic stability and toxicity be evaluated in preclinical models?
Answer:
- Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- In Vivo Toxicity: Administer 10–100 mg/kg doses in rodent models for 14 days, followed by histopathology and serum ALT/AST analysis .
Methodological Considerations
- Contradictory Data: Address variability in enzymatic assays by including positive controls (e.g., staurosporine for kinase inhibition) and normalizing to vehicle-treated samples .
- Scale-Up Challenges: Optimize solvent removal (rotary evaporation under reduced pressure) to prevent decomposition of the tert-butylcarbamoyl group during large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
